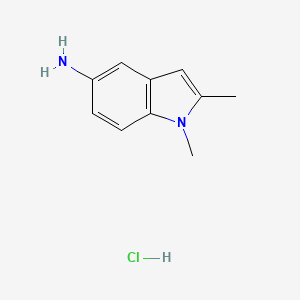

1,2-Dimethyl-1H-indol-5-amine hydrochloride

Descripción general

Descripción

1,2-Dimethyl-1H-indol-5-amine hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a substituted indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-indol-5-amine hydrochloride typically involves the reaction of 1,2-dimethylindole with appropriate amination reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require controlled temperatures and specific catalysts to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with careful monitoring of reaction parameters to ensure consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dimethyl-1H-indol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonic acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Aplicaciones Científicas De Investigación

Cancer Research

1,2-Dimethyl-1H-indol-5-amine hydrochloride has been studied for its anticancer properties. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth.

Methods of Application:

- In Vitro Studies: The compound is often tested on various cancer cell lines to evaluate its cytotoxicity. For example, assays like the Alamar Blue assay are used to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Results and Outcomes:

- Cytotoxicity: Studies have shown that certain indole derivatives exhibit potent growth inhibition in cancer cell lines such as HeLa cells, with reported IC50 values ranging from 5.08 μM to 5.89 μM for related compounds .

- Mechanism of Action: The anticancer activity is believed to involve the generation of reactive oxygen species (ROS), leading to cell death and reduced viability in treated cells .

Neuroprotection

The compound has also been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.

Methods of Application:

- Animal Models: Research involving animal models has demonstrated the effects of the compound on cognitive function and neuroinflammation markers.

Results and Outcomes:

- Cognitive Improvement: Treatment with this compound significantly improved cognitive function and reduced neuroinflammatory markers compared to control groups .

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties against various pathogens.

Methods of Application:

- Agar Diffusion Protocols: The antimicrobial activity is assessed using methods such as agar diffusion tests to determine zones of inhibition against bacteria.

Results and Outcomes:

- Antibacterial Efficacy: Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Case Study 1: Anticancer Screening

A study published in MDPI highlighted the synthesis and testing of indole derivatives for anticancer activity. Results indicated significant growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications for enhancing activity .

| Compound | IC50 Value (μM) | Cell Line |

|---|---|---|

| 5 | 5.08 ± 0.91 | HeLa |

| 7 | 5.89 ± 0.73 | HeLa |

Case Study 2: Neuroprotection

Research on the neuroprotective effects of indole derivatives showed that treatment led to improved cognitive outcomes in animal models of Alzheimer's disease. This suggests potential therapeutic applications for managing neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of 1,2-Dimethyl-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dimethyl-1H-indol-5-amine: Similar structure but without the hydrochloride group.

1,2-Dimethylindole: Lacks the amine group.

Indole derivatives: Various compounds with different substituents on the indole ring.

Uniqueness

1,2-Dimethyl-1H-indol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Actividad Biológica

1,2-Dimethyl-1H-indol-5-amine hydrochloride (CAS No. 174274-98-7) is a compound of growing interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The presence of two methyl groups at the 1 and 2 positions enhances its reactivity and biological properties. Its molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.68 g/mol.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Serotonin Receptor Agonism : The compound may act as an agonist for serotonin receptors, which are crucial in neurotransmission and mood regulation. This property suggests potential applications in treating mood disorders.

- Protein Interaction : The compound has been studied for its binding affinity to various receptors and proteins involved in cellular signaling pathways. This includes interactions with kinases that play roles in cancer progression .

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity. For instance, it has been noted to induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial pathways .

- Anti-inflammatory Effects : Similar to other indole derivatives, it may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial studies, indicating potential applications in combating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1,2-Dimethylindole | 7570-48-1 | Lacks the amine group; primarily studied for aromatic properties. |

| 5-Methylindole | 1204-14-6 | Contains a methyl group at position five; studied for biological activities. |

| Indole-3-carbinol | 700-06-1 | Exhibits anticancer properties; different functional groups alter reactivity. |

The specific methyl substitution pattern on the indole ring and its amine functionality may enhance the biological activity of this compound compared to other indole derivatives.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

- Cancer Cell Studies : In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in A549 lung adenocarcinoma cells. The observed IC50 values indicate a promising therapeutic window for further development .

- Neurotransmitter Modulation : Research into its effects on serotonin receptors suggests that this compound could be explored as a treatment option for depression or anxiety disorders due to its potential to modulate neurotransmitter levels .

- In Vivo Animal Models : Animal studies are necessary to validate the efficacy and safety profile of this compound before clinical trials can be initiated. Early results indicate minimal toxicity at therapeutic doses but require further investigation into long-term effects and metabolic pathways.

Propiedades

IUPAC Name |

1,2-dimethylindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7-5-8-6-9(11)3-4-10(8)12(7)2;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRYMFGOQZDKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.